(3-Chloro-2-fluoropyridin-4-yl)methanol
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Overview
Description
(3-Chloro-2-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines are often used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the final compound synthesized.
Mode of Action
3-Chloro-2-fluoro-4-(hydroxymethyl)pyridine is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the final compound synthesized .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c, indicating that it may have specific stability and handling requirements .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize (3-Chloro-2-fluoropyridin-4-yl)methanol involves the reaction of 3-chloro-2-fluoropyridine with formaldehyde in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with good purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2-fluoropyridin-4-yl)aldehyde or (3-Chloro-2-fluoropyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-Chloro-2-fluoropyridin-4-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3-Chloro-2-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- (2-Chloro-3-fluoropyridin-4-yl)methanol
- (3-Chloro-2-fluoroisonicotinaldehyde)
- (3-Chloro-2-fluoroisonicotinic acid)
Comparison: (3-Chloro-2-fluoropyridin-4-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIXTTKOSNOAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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